molecular formula C14H20N2O5 B15102026 methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate

methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate

Cat. No.: B15102026
M. Wt: 296.32 g/mol
InChI Key: WBFSHSONVCETFQ-UHFFFAOYSA-N
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Description

Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate is a complex organic compound with a unique structure that includes a pyridine ring, a methoxyethyl group, and a glycinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methoxyethylamine, followed by esterification with methyl chloroformate. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like halides or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted derivatives with halides or amines.

Scientific Research Applications

Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The methoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-{[1-(2-ethoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate
  • Methyl N-{[1-(2-propoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate

Uniqueness

Methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate is unique due to its specific methoxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its ethoxyethyl and propoxyethyl analogs.

Properties

Molecular Formula

C14H20N2O5

Molecular Weight

296.32 g/mol

IUPAC Name

methyl 2-[[1-(2-methoxyethyl)-4,6-dimethyl-2-oxopyridine-3-carbonyl]amino]acetate

InChI

InChI=1S/C14H20N2O5/c1-9-7-10(2)16(5-6-20-3)14(19)12(9)13(18)15-8-11(17)21-4/h7H,5-6,8H2,1-4H3,(H,15,18)

InChI Key

WBFSHSONVCETFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(=O)NCC(=O)OC)C

Origin of Product

United States

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